

Analytical methods for 4-Chloro-5,6-dimethoxypyrimidine characterization

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Compound of Interest

Compound Name: 4-Chloro-5,6-dimethoxypyrimidine

CAS No.: 5193-88-4

Cat. No.: B3037651

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An In-Depth Technical Guide to the Analytical Characterization of **4-Chloro-5,6-dimethoxypyrimidine**

Introduction

4-Chloro-5,6-dimethoxypyrimidine is a substituted pyrimidine that serves as a crucial intermediate and building block in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1] The precise arrangement of its chloro and dimethoxy substituents on the pyrimidine ring makes it a versatile scaffold for developing targeted therapies. Given its role as a key starting material, the purity, identity, and stability of **4-Chloro-5,6-dimethoxypyrimidine** must be rigorously controlled to ensure the safety, efficacy, and quality of the final products.

This comprehensive guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to provide an in-depth exploration of the core analytical techniques required for the complete characterization of this compound. We will delve into the causality behind methodological choices, establish self-

validating experimental designs, and ground our protocols in established scientific principles to ensure technical accuracy and reproducibility.

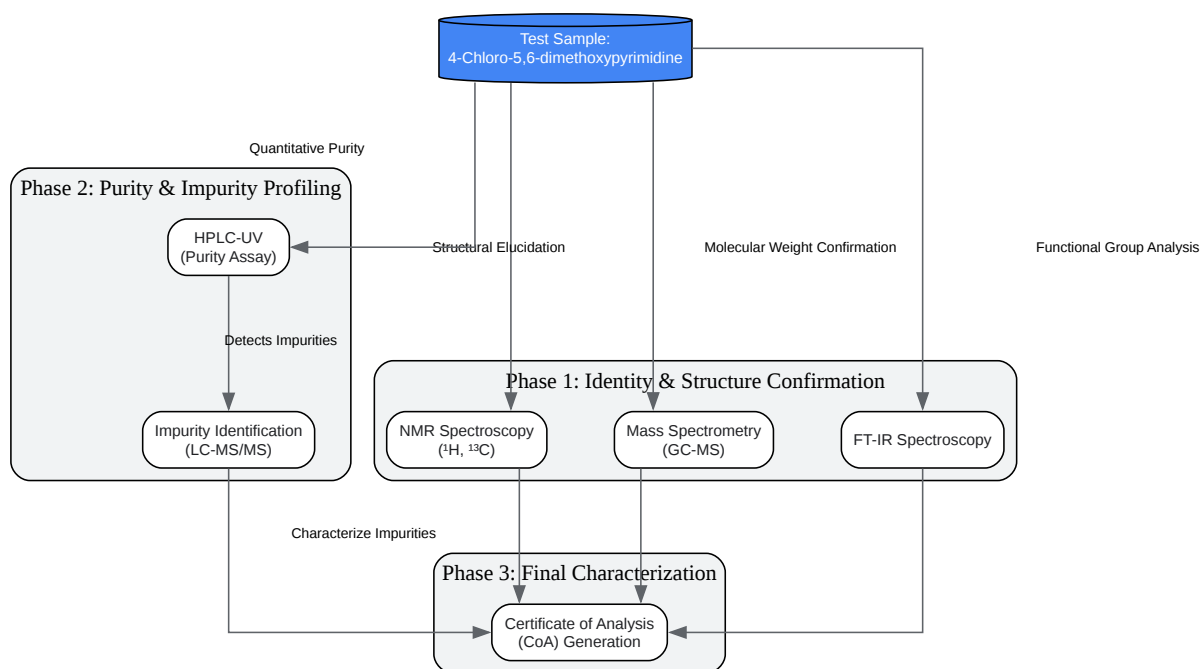
Physicochemical Properties & Structure

A foundational understanding of the molecule's properties is paramount before commencing any analytical work. **4-Chloro-5,6-dimethoxypyrimidine** is typically a white to off-white crystalline solid with moderate solubility in polar organic solvents.[1]

Property	Value	Source
Chemical Formula	C ₆ H ₇ ClN ₂ O ₂	[1]
Molecular Weight	174.59 g/mol	[2]
CAS Number	5193-88-4	[1][2]
IUPAC Name	4-chloro-5,6-dimethoxypyrimidine	CymitQuimica
Canonical SMILES	<chem>COC1=C(OC(=N_C=N1)Cl)C</chem>	[1]
Appearance	White to off-white crystalline solid	[1]

Comprehensive Analytical Workflow

A multi-technique approach is essential for the unambiguous characterization of **4-Chloro-5,6-dimethoxypyrimidine**. The workflow below outlines a logical sequence of analyses to confirm identity, assess purity, and identify potential impurities.



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Caption: Overall analytical workflow for compound characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method using a C18 column is the logical starting point for a molecule like **4-Chloro-5,6-dimethoxypyrimidine**, as its moderate polarity allows for excellent retention and separation from both more polar and less polar impurities. The selection

of a buffered mobile phase is critical to ensure peak shape and reproducibility, as pyrimidine nitrogens can interact with residual silanols on the silica support. We utilize a simple acetonitrile/water gradient for robust separation.

Application Protocol: HPLC-UV

Objective: To quantify the purity of **4-Chloro-5,6-dimethoxypyrimidine** and detect related impurities.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
- Data acquisition and processing software (e.g., Chromeleon™, Empower™).

Reagents and Materials:

- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Formic Acid (LC-MS grade)
- **4-Chloro-5,6-dimethoxypyrimidine** reference standard (>99.5% purity)
- Methanol (HPLC grade, for sample dissolution)

Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	Reversed-Phase C18, 250 mm x 4.6 mm, 5 μ m	Provides excellent resolving power and is a standard for method development with this compound class.[3]
Mobile Phase A	0.1% Formic Acid in Water	Acidification sharpens peaks by suppressing the ionization of basic nitrogens.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Acetonitrile is a common organic modifier providing good peak shape and lower pressure than methanol.
Elution Gradient	0-2 min: 30% B; 2-15 min: 30-90% B; 15-18 min: 90% B; 18-20 min: 30% B	A gradient ensures elution of potential late-eluting, non-polar impurities while maintaining resolution around the main peak.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.
Column Temperature	30 $^{\circ}$ C	Maintains consistent retention times and improves peak symmetry.
Detection (UV)	254 nm	A common wavelength for aromatic and heterocyclic systems, providing good sensitivity. A full DAD/PDA scan is recommended during method development to find the optimal wavelength.
Injection Volume	10 μ L	

Procedure:

- **Standard Preparation:** Accurately weigh and dissolve the reference standard in methanol to prepare a 1.0 mg/mL stock solution. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.
- **Sample Preparation:** Prepare the test sample in the same manner as the standard.
- **System Equilibration:** Equilibrate the HPLC system with the initial mobile phase conditions (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.
- **Analysis:** Inject a blank (diluent), followed by the standard solution (x5 injections for system suitability) and then the sample solutions.
- **Data Processing:** Integrate all peaks in the chromatogram. Calculate purity using the area percent method.

Trustworthiness - System Suitability:

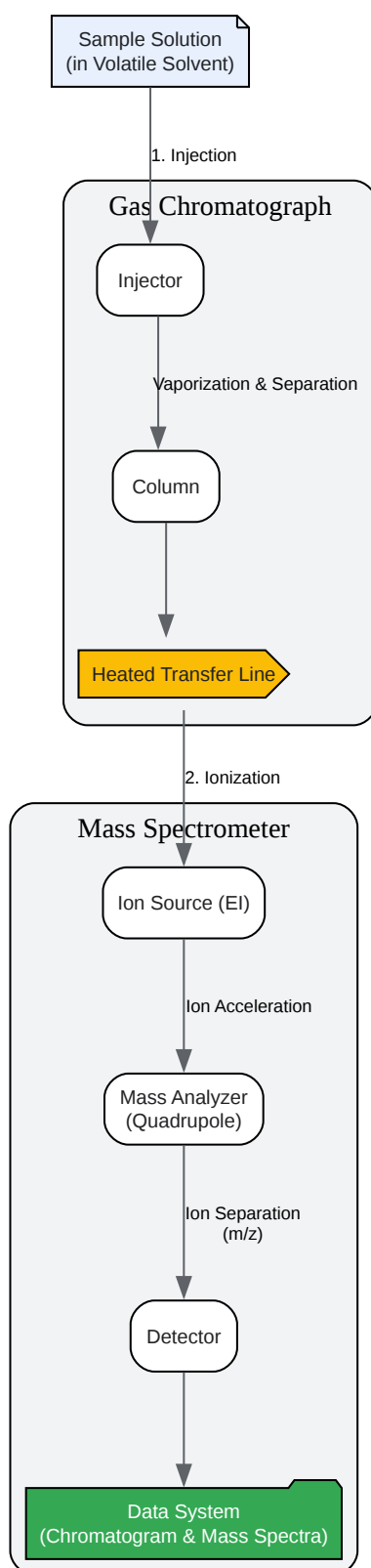
- **Tailing Factor:** The main peak should have a tailing factor between 0.9 and 1.5.
- **Theoretical Plates:** The column efficiency for the main peak should be >2000.
- **Reproducibility (%RSD):** The relative standard deviation for five replicate injections of the standard should be <1.0% for the peak area and retention time.

Data Interpretation:

- The primary peak corresponds to **4-Chloro-5,6-dimethoxypyrimidine**.
- Any other peaks are considered impurities. Their levels are calculated based on their relative peak area.
- Potential impurities could include starting materials like 5,6-dimethoxyuracil or by-products from the chlorination process.^[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. It is particularly useful for confirming the molecular weight and identifying low-level volatile impurities that might not be detected by HPLC, such as residual solvents from synthesis. The choice of a mid-polarity column (e.g., DB-5ms) provides a good balance for separating a range of potential impurities. Electron Impact (EI) ionization is used as it provides reproducible fragmentation patterns that are valuable for structural confirmation and library matching.



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Caption: Workflow for GC-MS analysis.

Application Protocol: GC-MS

Objective: To confirm the identity and molecular weight of **4-Chloro-5,6-dimethoxypyrimidine** and to screen for volatile impurities.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole).
- GC-MS data analysis software.

Reagents and Materials:

- Dichloromethane or Ethyl Acetate (GC grade)
- Helium (99.999% purity)

GC-MS Parameters:

Parameter	Recommended Setting	Rationale
GC Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film	A robust, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas	Helium at a constant flow of 1.2 mL/min	Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature	250 °C	Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode	Split (50:1 ratio)	Prevents column overloading and ensures sharp peaks for a concentrated sample.
Oven Program	100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min	A standard temperature program that allows for the separation of volatile solvents from the higher-boiling analyte.
MS Source Temp.	230 °C	Standard temperature to maintain analyte in the gas phase within the ion source.
Ionization Mode	Electron Impact (EI) at 70 eV	Standard EI energy provides reproducible fragmentation patterns for library searching. [5]
Mass Range	40 - 400 amu	Covers the mass of the parent ion and expected fragments.

Procedure:

- **Sample Preparation:** Dissolve a small amount of the sample (~1 mg) in 1 mL of dichloromethane.

- Tuning: Perform an autotune of the mass spectrometer to ensure proper calibration and performance.
- Analysis: Inject 1 μL of the prepared sample into the GC-MS system.
- Data Processing: Analyze the total ion chromatogram (TIC). Obtain the mass spectrum for the main peak and any impurity peaks.

Data Interpretation:

- Molecular Ion (M^+): Expect a characteristic isotopic cluster for the molecular ion due to the presence of chlorine (^{35}Cl and ^{37}Cl in an $\sim 3:1$ ratio). The primary peak will be at m/z 174, with a smaller peak at m/z 176. This is a critical piece of data for identity confirmation.
- Fragmentation Pattern: The EI mass spectrum will show characteristic fragments. Likely losses include methyl (-15 Da), methoxy (-31 Da), and chlorine (-35 Da) radicals.
- Impurities: Any additional peaks in the TIC should be examined. Their mass spectra can be compared against the NIST library to tentatively identify volatile impurities or synthesis by-products.

NMR and FT-IR Spectroscopy for Structural Confirmation

Expertise & Experience: While chromatographic methods assess purity, spectroscopic techniques provide undeniable proof of structure. NMR spectroscopy is the most powerful tool for elucidating the exact molecular structure, revealing the connectivity of atoms through chemical shifts and coupling patterns. FT-IR is a rapid and simple complementary technique used to confirm the presence of key functional groups.

Application Protocol: ^1H and ^{13}C NMR

Objective: To provide unambiguous confirmation of the molecular structure of **4-Chloro-5,6-dimethoxypyrimidine**.

Instrumentation:

- NMR Spectrometer (400 MHz or higher recommended for better resolution).
- NMR data processing software.

Reagents and Materials:

- Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6) with TMS.

Procedure:

- Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent in an NMR tube.
- Data Acquisition: Acquire ^1H , ^{13}C , and optionally 2D spectra (COSY, HSQC) following standard instrument protocols.

Expected Spectral Data (Predicted):

Spectrum	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
^1H NMR	~8.5	Singlet	1H	H-2 (pyrimidine ring proton)
~4.1	Singlet	3H	C6-OCH ₃	
~4.0	Singlet	3H	C5-OCH ₃	
^{13}C NMR	~160	-	-	C-6
~158	-	-	C-4	
~155	-	-	C-2	
~120	-	-	C-5	
~57	-	-	C6-OCH ₃	
~56	-	-	C5-OCH ₃	

Note: Actual chemical shifts may vary slightly based on solvent and concentration. The prediction is based on the analysis of related pyrimidine structures.[6]

Application Protocol: FT-IR Spectroscopy

Objective: To confirm the presence of characteristic functional groups.

Instrumentation:

- FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Analysis: Place a small amount of the solid sample directly on the ATR crystal and apply pressure.
- Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm^{-1} .

Expected Characteristic Absorption Bands:

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3050 - 3150	C-H Stretch	Aromatic (pyrimidine ring)
~2850 - 3000	C-H Stretch	Aliphatic (-OCH ₃)
~1550 - 1600	C=N / C=C Stretch	Pyrimidine ring skeletal vibrations
~1200 - 1300	C-O Stretch	Aryl-alkyl ether
~1000 - 1100	C-O Stretch	Aryl-alkyl ether
~700 - 850	C-Cl Stretch	Chloro-aromatic

Summary of Analytical Data

The following table provides a consolidated overview of the expected analytical results for a high-purity batch of **4-Chloro-5,6-dimethoxypyrimidine**.

Analytical Technique	Parameter	Expected Result
HPLC	Purity (Area %)	≥ 98.0%
Retention Time	Dependent on specific system, but should be consistent.	
GC-MS	Molecular Ion (m/z)	Isotopic cluster at 174 and 176 (approx. 3:1 ratio)
¹ H NMR	Proton Signals	Three singlets at ~8.5, ~4.1, and ~4.0 ppm
¹³ C NMR	Carbon Signals	Six distinct signals corresponding to the six carbon atoms.
FT-IR	Key Peaks (cm ⁻¹)	~1570 (C=N), ~1250 (C-O), ~780 (C-Cl)

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